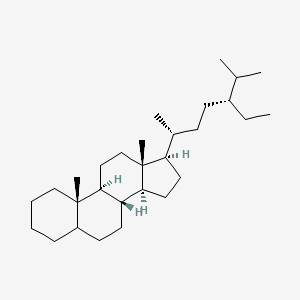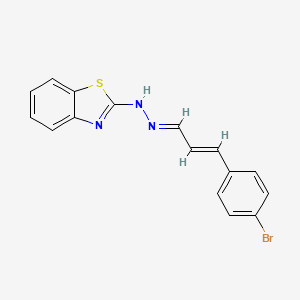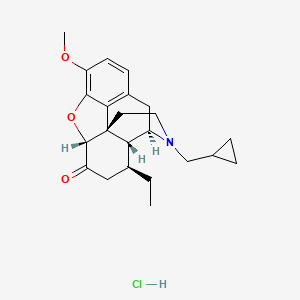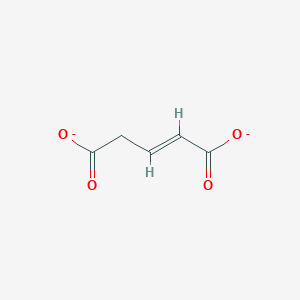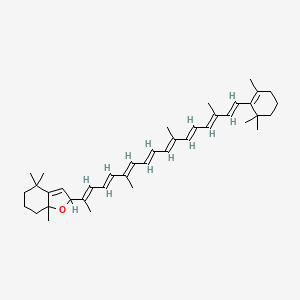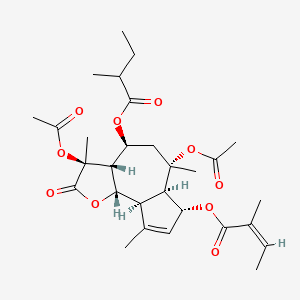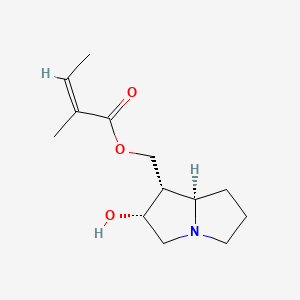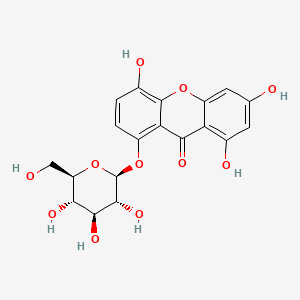
Norswertianolin
Vue d'ensemble
Description
La norswertianoline est un composé xanthonique naturel isolé de plantes du genre Gentianella, en particulier Gentianella acuta. Elle est connue pour son rôle d'activateur de la cystathionine gamma-lyase, une enzyme impliquée dans la production de sulfure d'hydrogène, qui joue divers rôles physiologiques et physiopathologiques dans le système cardiovasculaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La norswertianoline peut être isolée de Gentianella acuta par une série de processus d'extraction et de purification. La matière végétale est généralement séchée et broyée avant d'être soumise à une extraction par solvant utilisant des solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la norswertianoline .
Méthodes de production industrielle
La production industrielle de norswertianoline implique une extraction à grande échelle à partir de sources végétales. Le processus comprend la culture de Gentianella acuta, suivie de la récolte, du séchage et de l'extraction à l'aide de méthodes d'extraction par solvant à l'échelle industrielle. L'extrait brut est ensuite purifié par chromatographie liquide haute performance pour obtenir de la norswertianoline pure .
Analyse Des Réactions Chimiques
Types de réactions
La norswertianoline subit diverses réactions chimiques, notamment :
Oxydation : La norswertianoline peut être oxydée pour former différents produits d'oxydation.
Réduction : Elle peut être réduite dans des conditions spécifiques pour donner des formes réduites du composé.
Substitution : La norswertianoline peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de différents dérivés hydroxylés ou cétoniques .
Applications de recherche scientifique
La norswertianoline a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle dans les études de dérivés xanthoniques et de leurs propriétés chimiques.
Biologie : Recherchée pour son rôle dans la modulation de l'activité enzymatique, en particulier la cystathionine gamma-lyase.
Médecine : Explorée pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires, notamment l'hypertension et les lésions d'ischémie/reperfusion.
Industrie : Applications potentielles dans le développement de produits pharmaceutiques et de nutraceutiques en raison de ses propriétés bioactives
Mécanisme d'action
La norswertianoline exerce ses effets principalement en activant la cystathionine gamma-lyase, ce qui conduit à une production accrue de sulfure d'hydrogène. Le sulfure d'hydrogène agit comme une molécule de signalisation avec divers effets physiologiques, notamment la vasodilatation, les effets anti-inflammatoires et la protection contre le stress oxydatif. La norswertianoline se lie à l'enzyme à des sites spécifiques, augmentant son activité et favorisant la production de sulfure d'hydrogène .
Applications De Recherche Scientifique
Norswertianolin has several scientific research applications, including:
Chemistry: Used as a model compound in studies of xanthone derivatives and their chemical properties.
Biology: Investigated for its role in modulating enzyme activity, particularly cystathionine gamma-lyase.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, including hypertension and ischemia/reperfusion injury.
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
Norswertianolin exerts its effects primarily by activating cystathionine gamma-lyase, which leads to increased production of hydrogen sulfide. Hydrogen sulfide acts as a signaling molecule with various physiological effects, including vasodilation, anti-inflammatory effects, and protection against oxidative stress. This compound binds to the enzyme at specific sites, enhancing its activity and promoting the generation of hydrogen sulfide .
Comparaison Avec Des Composés Similaires
Composés similaires
Swertianoline : Un autre glucoside xanthonique présentant des propriétés bioactives similaires.
Mangiférine : Un glucoside xanthonique connu pour ses effets antioxydants et anti-inflammatoires.
Isomangiférine : Similaire à la mangiférine mais avec des schémas de glycosylation différents
Unicité
La norswertianoline est unique en raison de sa forte affinité de liaison pour la cystathionine gamma-lyase et de sa puissante activation de cette enzyme. Cette interaction spécifique la rend particulièrement efficace pour moduler la production de sulfure d'hydrogène et exercer des effets protecteurs dans les maladies cardiovasculaires .
Propriétés
IUPAC Name |
1,3,5-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-5-11-14(24)16(26)17(27)19(30-11)29-9-2-1-7(22)18-13(9)15(25)12-8(23)3-6(21)4-10(12)28-18/h1-4,11,14,16-17,19-24,26-27H,5H2/t11-,14-,16+,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWLBRTZOYHDOU-FJMCMGCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)OC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1O)OC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203480 | |
| Record name | Norswertianolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54954-12-0 | |
| Record name | Norswertianolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54954-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norswertianolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054954120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norswertianolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norswertianolin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FEU38L6GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



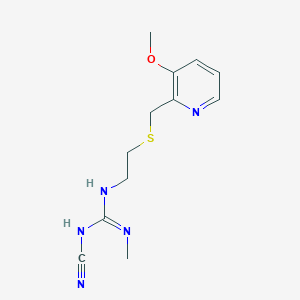
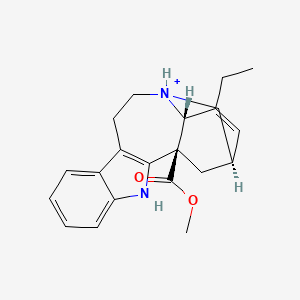
![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)
![(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B1239388.png)
